molecular formula C5H5N3O4 B2998662 2-(4-nitro-1H-pyrazol-5-yl)acetic acid CAS No. 2229119-18-8

2-(4-nitro-1H-pyrazol-5-yl)acetic acid

Cat. No.: B2998662
CAS No.: 2229119-18-8
M. Wt: 171.112
InChI Key: FMZLTQCFCSIAKO-UHFFFAOYSA-N
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Description

2-(4-Nitro-1H-pyrazol-5-yl)acetic acid (CAS 302800-50-6) is a nitrogen-rich heterocyclic compound that serves as a versatile and privileged scaffold in medicinal chemistry and drug discovery . The pyrazole core is a five-membered aromatic ring featuring two adjacent nitrogen atoms, and this derivative is functionalized with both a nitro group and an acetic acid side chain, making it a valuable bifunctional building block for the synthesis of more complex molecules . Pyrazole derivatives are considered "biologically privileged" due to their wide spectrum of pharmacological activities . They are key structural components in several marketed drugs, such as the anti-inflammatory Celecoxib, the antipsychotic CDPPB, and the anti-obesity agent Rimonabant . Researchers utilize this and similar pyrazole-acetic acid compounds in the investigation and development of new therapeutic agents with potential antibacterial, anticancer, antifungal, and anti-inflammatory activities . The acetic acid moiety allows for further conjugation, while the nitro group can serve as an electron-withdrawing component or be reduced to other functional groups, offering multiple avenues for chemical manipulation . This compound is intended for research purposes as a chemical intermediate and building block. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-nitro-1H-pyrazol-5-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4/c9-5(10)1-3-4(8(11)12)2-6-7-3/h2H,1H2,(H,6,7)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZLTQCFCSIAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1[N+](=O)[O-])CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitro-1H-pyrazol-5-yl)acetic acid typically involves the nitration of pyrazole derivatives. One common method includes the nitration of 2-(3-amino-1H-pyrazol-5-yl)acetic acid using nitric acid and sulfuric acid as nitrating agents . The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitro-1H-pyrazol-5-yl)acetic acid undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The acetic acid moiety can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-(4-amino-1H-pyrazol-5-yl)acetic acid.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the acetic acid moiety.

Mechanism of Action

The mechanism of action of 2-(4-nitro-1H-pyrazol-5-yl)acetic acid is primarily related to its ability to interact with biological targets through its nitro and acetic acid functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs, highlighting substituent effects:

Compound Name Substituents (Pyrazole Ring) Molecular Formula CAS Number Key Properties/Applications
2-(4-Nitro-1H-pyrazol-5-yl)acetic acid 4-NO₂, 5-CH₂COOH ~C₆H₅N₃O₄ Not explicitly provided High acidity (electron-withdrawing NO₂), potential agrochemical use
2-(4-Amino-5-methyl-1H-pyrazol-1-yl)acetic acid 4-NH₂, 5-CH₃, 1-CH₂COOH C₆H₉N₃O₂ 1343304-07-3 Reduced acidity (NH₂ is electron-donating), research chemical
5-Amino-1H-pyrazole-3-acetic acid 5-CH₂COOH, 3-NH₂ C₅H₇N₃O₂ 174891-10-2 Moderate acidity, pharmaceutical intermediates
2-(4-Methyl-1H-pyrazol-1-yl)acetic acid 4-CH₃, 1-CH₂COOH C₆H₈N₂O₂ 6645-69-8 Lower acidity (CH₃ is electron-donating), materials science
3-(4-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid 5-COOH, 3-C₆H₄OH C₁₀H₈N₂O₃ Not provided Enhanced solubility (phenolic -OH), bioactive applications

Key Comparisons

Acidity and Reactivity: The nitro group in this compound significantly increases acidity compared to amino (e.g., ) or methyl (e.g., ) substituents. Hydroxyphenyl substitution (e.g., ) introduces hydrogen-bonding capacity, enhancing solubility in polar solvents, whereas the nitro group may reduce solubility in aqueous media.

Nitro-substituted derivatives may exhibit pesticidal or herbicidal activity, as seen in structurally related compounds with electron-withdrawing groups (e.g., ).

Synthetic Accessibility: Nitro groups are typically introduced via nitration reactions, which require careful control to avoid over-oxidation. In contrast, amino groups are added via reduction or substitution, as in the synthesis of 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetic acid .

Computational and Experimental Insights

  • Electron Density Analysis : Tools like Multiwfn could quantify the nitro group’s electron-withdrawing effects, predicting reactivity sites (e.g., carboxylate deprotonation).
  • Crystallography : SHELX programs are widely used to determine the crystal structures of pyrazole derivatives, aiding in understanding intermolecular interactions influenced by substituents.

Biological Activity

2-(4-nitro-1H-pyrazol-5-yl)acetic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features a nitro group at the 4-position of the pyrazole ring and an acetic acid moiety, which contribute to its unique chemical properties and potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. For instance, studies have shown that derivatives of this compound possess minimum inhibitory concentrations (MIC) in the range of 0.22 to 0.25 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound also shows promising anti-inflammatory activity . In vitro studies suggest that it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This inhibition aligns with findings from other pyrazole derivatives that have demonstrated significant anti-inflammatory effects in animal models .

Anticancer Potential

The anticancer potential of this compound is noteworthy, with studies indicating its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism may involve the inhibition of key enzymes associated with cancer cell growth, such as topoisomerase II and EGFR .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : It interacts with enzymes involved in inflammatory pathways and cancer progression.
  • Cell Membrane Interaction : Its derivatives have shown interactions with bacterial cell membranes, contributing to their antimicrobial effects.
  • Biochemical Pathway Modulation : The compound influences various biochemical pathways that regulate cellular processes, including apoptosis in cancer cells .

Pharmacokinetics

The pharmacokinetic properties of this compound, including solubility and stability, play a crucial role in its bioavailability and therapeutic efficacy. Studies suggest that its physicochemical properties can be optimized for improved absorption and reduced toxicity .

Research Findings and Case Studies

StudyFindings
Demonstrated significant antimicrobial activity against S. aureus with MIC values as low as 0.22 µg/mL.
Showed potent anti-inflammatory effects comparable to diclofenac in rat models, suggesting potential for pain management applications.
Reported anticancer activity against multiple cell lines, highlighting its potential as a lead compound for cancer therapy.

Q & A

Q. What are the established synthetic pathways for 2-(4-nitro-1H-pyrazol-5-yl)acetic acid?

The compound can be synthesized via cyclocondensation of ethyl acetoacetate derivatives with nitration agents, followed by hydrolysis. For example, pyrazole-4-carboxylic acid derivatives are typically prepared by reacting ethyl acetoacetate with phenylhydrazine and nitrating agents under controlled conditions. The nitro group is introduced at the 4-position of the pyrazole ring, and subsequent hydrolysis of the ester yields the acetic acid moiety . Key steps include:

  • Cyclocondensation : Use of DMF-DMA (dimethylformamide dimethyl acetal) to facilitate ring closure.
  • Nitration : Controlled nitration at the 4-position to avoid over-nitration or side reactions.
  • Hydrolysis : Basic hydrolysis (e.g., NaOH) to convert esters to carboxylic acids.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

  • IR Spectroscopy : Confirms the presence of nitro (N–O stretch at ~1500–1350 cm⁻¹) and carboxylic acid (O–H stretch at ~2500–3300 cm⁻¹, C=O at ~1700 cm⁻¹) groups .
  • NMR Spectroscopy :
  • ¹H NMR : Pyrazole ring protons appear as distinct signals (δ 6.5–8.5 ppm), while the acetic acid CH₂ group resonates at δ ~3.5–4.0 ppm.
  • ¹³C NMR : Carboxylic acid carbon at δ ~170–175 ppm, nitro-substituted pyrazole carbons at δ ~140–160 ppm .
    • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, while fragmentation patterns validate the nitro and acetic acid groups.

Advanced Research Questions

Q. How can computational methods like Multiwfn enhance understanding of this compound’s electronic properties?

Multiwfn enables detailed wavefunction analysis to study:

  • Electrostatic Potential (ESP) : Visualizes electron-rich (nitro group) and electron-deficient (carboxylic acid) regions, critical for predicting reactivity in nucleophilic/electrophilic reactions .
  • Electron Localization Function (ELF) : Maps bonding patterns, confirming the delocalization in the pyrazole ring and nitro group resonance.
  • Fukui Indices : Identifies reactive sites for further functionalization (e.g., electrophilic attack at the pyrazole 3-position). Example workflow: Optimize geometry using DFT (e.g., B3LYP/6-311+G(d,p)), then analyze results in Multiwfn for ESP/ELF surfaces .

Q. What challenges arise in refining the crystal structure of this compound using SHELX?

Key challenges include:

  • Disordered Nitro Groups : The nitro group’s electron density may exhibit rotational disorder, requiring restraints (ISOR, DELU) in SHELXL to stabilize refinement .
  • Hydrogen Bonding Networks : Carboxylic acid groups often form strong O–H···O bonds, necessitating PART commands to model hydrogen atoms accurately.
  • Twinned Data : High-symmetry space groups may require twin-law refinement (TWIN/BASF commands) for datasets with pseudo-merohedral twinning. Best practices: Use Olex2 for visualization and validate refinement with R1/wR2 residuals (<5% for high-quality data) .

Q. How can mechanistic studies resolve contradictions in nitration regioselectivity?

Conflicting reports on nitro group positioning (e.g., 4- vs. 3-substitution) can be addressed via:

  • DFT Calculations : Compare activation energies for nitration pathways. For example, the 4-position is favored due to lower transition-state energy (ΔG‡ ~15 kJ/mol less than 3-position) .
  • Kinetic Isotope Effects (KIE) : Deuterated pyrazole analogs reveal nitration occurs via electrophilic aromatic substitution (EAS) with partial charge-transfer intermediates.
  • In Situ Monitoring : Raman spectroscopy tracks intermediate formation during nitration, confirming the dominance of 4-nitro isomers under acidic conditions .

Methodological Recommendations

Aspect Recommendation Reference
Synthesis Use anhydrous NaOAc in glacial acetic acid for cyclocondensation to minimize side products.
Crystallography Apply SHELXL’s HKLF5 format for twinned data and ADDSYM for symmetry validation.
Computational Analysis Combine B3LYP/6-311+G(d,p) optimization with Multiwfn’s topology analysis.

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